Lanreotide acetate (108736-35-2 free base)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanreotide acetate (CAS 108736-35-2) is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used for the treatment of acromegaly and symptoms associated with neuroendocrine tumors, particularly carcinoid syndrome . Lanreotide acetate is marketed under the brand name Somatuline and is known for its long-acting inhibitory effects on growth hormone release .
Métodos De Preparación
Lanreotide acetate is synthesized through a solution phase synthesis involving the coupling of two suitably protected tetrapeptide fragments. The process includes deprotection, oxidation, and treatment with acetic acid to achieve the desired purity . Industrial production methods involve the use of advanced peptide synthesis techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Lanreotide acetate undergoes various chemical reactions, including:
Oxidation: The oxidation of thiol groups to form disulfide bonds is a crucial step in its synthesis.
Reduction: Reduction reactions can be used to break disulfide bonds if necessary.
Substitution: Substitution reactions may occur at specific amino acid residues under certain conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are the cyclic octapeptide with the desired disulfide bonds .
Aplicaciones Científicas De Investigación
Lanreotide acetate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and as a reference standard in analytical chemistry.
Biology: Lanreotide acetate is employed in studies related to hormone regulation and receptor binding.
Industry: The compound is used in the pharmaceutical industry for the development of long-acting peptide drugs.
Mecanismo De Acción
Lanreotide acetate exerts its effects by binding to somatostatin receptors (SSTRs) 2 and 5, leading to the inhibition of growth hormone release . It exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, resulting in membrane hyperpolarization and inhibition of calcium-mediated depolarization . Additionally, Lanreotide acetate has potent antiproliferative effects through direct and indirect mechanisms .
Comparación Con Compuestos Similares
Lanreotide acetate is similar to other somatostatin analogs such as octreotide and pasireotide. it is unique due to its longer duration of action and higher affinity for somatostatin receptors . Similar compounds include:
Octreotide: Another somatostatin analog used for similar indications but with a shorter duration of action.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Lanreotide acetate stands out for its specific receptor affinity and long-acting properties, making it a preferred choice for certain clinical applications .
Propiedades
IUPAC Name |
acetic acid;10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.